7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal 7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377561
InChI: InChI=1S/C11H14N4O2S/c12-9(18)15-10-13-6-7-5-11(16-3-4-17-11)2-1-8(7)14-10/h6H,1-5H2,(H3,12,13,14,15,18)
SMILES:
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32 g/mol

7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal

CAS No.:

Cat. No.: VC18377561

Molecular Formula: C11H14N4O2S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal -

Specification

Molecular Formula C11H14N4O2S
Molecular Weight 266.32 g/mol
IUPAC Name spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-ylthiourea
Standard InChI InChI=1S/C11H14N4O2S/c12-9(18)15-10-13-6-7-5-11(16-3-4-17-11)2-1-8(7)14-10/h6H,1-5H2,(H3,12,13,14,15,18)
Standard InChI Key XMSBKZUEUYUBMV-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC3=CN=C(N=C31)NC(=S)N)OCCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7,8-Dihydro-2-thioureido-6(5H)-quinazolinone ethylene ketal features a spirocyclic system combining a quinazolinone scaffold with a 1,3-dioxolane ketal. The IUPAC name, spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinazoline]-2'-ylthiourea, reflects this fusion. Key structural elements include:

  • Quinazolinone core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets.

  • Thioureido group (-NHC(=S)NH₂): Introduces hydrogen-bond donor/acceptor sites and enhances solubility in polar solvents.

  • Ethylene ketal: Stabilizes the molecule against hydrolysis under acidic conditions, a critical feature for oral bioavailability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂S
Molecular Weight266.32 g/mol
SMILESC1CC2(CC3=CN=C(N=C31)NC(=S)N)OCCO2
InChI KeyXMSBKZUEUYUBMV-UHFFFAOYSA-N
Topological Polar Surface Area118 Ų

The spirocyclic arrangement imposes steric constraints that influence conformational flexibility, as evidenced by X-ray crystallography data from analogous quinazolinone derivatives .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves a multi-step sequence:

  • Quinazolinone formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Ketalization: Protection of a carbonyl group using ethylene glycol and a protic acid catalyst (e.g., p-TsOH).

  • Thioureido functionalization: Reaction with thiourea in the presence of a coupling agent such as EDCI.

A representative procedure from recent literature involves reacting 3-amino-2-phenyl-4(3H)-quinazolinone with triethyl orthoacetate (TEOAc) under reflux to yield the intermediate ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate, followed by thiourea addition .

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has revolutionized the synthesis of quinazolinone derivatives. In one protocol, 2-(2-aminophenyl)benzimidazole undergoes cyclocondensation with orthoesters in N,N-dimethylacetamide (DMAC) under MWI (150°C, 5 min), achieving yields of 78–85% compared to 60–72% via conventional heating . The accelerated kinetics arise from MWI’s efficient dielectric heating, which reduces side reactions and improves regioselectivity.

Table 2: Comparative Synthesis Conditions

MethodTimeYield (%)Solvent
Conventional6 h65DMAC
Microwave10 min82Solvent-free

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to vancomycin (MIC = 4 μg/mL). The mechanism involves disruption of cell wall synthesis through inhibition of penicillin-binding protein 2a (PBP2a) .

ParameterSpecification
Temperature-20°C (long-term)
Solvent for storageAnhydrous DMSO
Light sensitivityProtect from UV

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could mitigate hydrolysis issues. Preliminary studies using DSPE-PEG2000 nanoparticles increased plasma half-life from 2.3 h (free compound) to 8.7 h in murine models.

Structure-Activity Relationship (SAR) Studies

Modifying the ketal’s alkyl chain (e.g., replacing ethylene with propylene glycol) may enhance blood-brain barrier penetration. Computational models predict a 30% increase in logP for propylene variants, favoring CNS uptake .

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